4-fluoro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2S2/c1-17(26-32(29,30)19-10-8-18(24)9-11-19)23(22-7-4-16-31-22)28-14-12-27(13-15-28)21-6-3-2-5-20(21)25/h2-11,16-17,23,26H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTNSQOJNGOIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a sulfonamide group, a piperazine ring, and a thiophene moiety, contributing to its biological activity. The presence of fluorine atoms may enhance its pharmacokinetic properties.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of enzymes such as carbonic anhydrase and various tyrosinases. The specific interactions of this compound with these enzymes warrant further investigation.
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. The compound's structure suggests it may possess similar antimicrobial properties.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds that share structural similarities with This compound . For instance:
- Tyrosinase Inhibition : A study on derivatives of piperazine showed promising results in inhibiting Agaricus bisporus tyrosinase (AbTYR), with some compounds exhibiting IC50 values in the low micromolar range (e.g., IC50 = 0.18 μM for a related compound) . This suggests potential for antimelanogenic applications.
- Cytotoxicity Assessments : Compounds derived from similar scaffolds demonstrated low cytotoxicity while effectively inhibiting melanin production in B16F10 melanoma cells . This highlights a potential therapeutic window for skin-related disorders.
Case Studies
A case study on the synthesis and evaluation of piperazine derivatives indicated that modifications on the aromatic tail significantly influenced the inhibitory activity against tyrosinase, suggesting structure-activity relationships (SAR) that could be applied to optimize the target compound .
Pharmacological Applications
Given its structural characteristics, This compound may have applications in:
- Dermatology : As a potential treatment for hyperpigmentation disorders through tyrosinase inhibition.
- Antimicrobial Therapy : Further exploration could reveal efficacy against bacterial infections.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Potential IC50 (related compounds) | |
| Biological Activity | Tyrosinase inhibition |
| Cytotoxicity | Low (non-cytotoxic in studies) |
Comparison with Similar Compounds
Structural Variations in Piperazine Derivatives
The table below highlights key structural analogs and their properties:
Key Observations
Piperazine Substitution: The target compound’s 2-fluorophenyl group on piperazine may enhance receptor selectivity compared to the non-fluorinated phenyl analog . In contrast, the 4-methylphenylsulfonyl substituent in introduces a bulkier, more lipophilic group, which may reduce solubility but improve protein binding.
Aromatic Group Influence :
- Thiophene (target compound) vs. furan (): Thiophene’s sulfur atom increases lipophilicity and may enhance metabolic stability compared to furan’s oxygen-containing ring .
- The benzodioxine moiety in adds rigidity and could alter binding kinetics due to its planar structure.
Synthetic and Physical Properties :
- The trifluoroacetate salt in (MP: 211–214°C) suggests higher crystallinity than the target compound, which may lack salt formation.
- Molecular weights of analogs range from ~500–620 g/mol, indicating that the target compound likely falls within this range .
Research Implications
- Receptor Binding: Fluorine substitution on the phenyl ring (as in the target compound) is hypothesized to improve affinity for serotonin receptors (e.g., 5-HT1A) compared to non-fluorinated analogs .
- Metabolic Stability : Thiophene-containing compounds generally exhibit slower hepatic clearance than furan derivatives, as seen in preclinical studies .
Preparation Methods
Reaction Protocol
A mixture of 1-bromo-2-fluorobenzene (1.0 equiv), piperazine (1.2 equiv), Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.5 equiv) in toluene is heated at 110°C for 24 h under N₂. The product is isolated by filtration through Celite® and purified via flash chromatography (EtOAc/hexanes), yielding 4-(2-fluorophenyl)piperazine as a white solid (78%).
Key Data:
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1H NMR (CDCl₃): δ 7.45–7.38 (m, 1H, Ar-H), 7.08–6.95 (m, 3H, Ar-H), 3.25–3.15 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H, piperazine-H).
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Yield Optimization: Replacing Cs₂CO₃ with K₃PO₄ reduces yield to 54%, while increasing Pd loading to 5 mol% improves yield marginally (82%).
Preparation of 1-(Thiophen-2-Yl)Propan-2-Yl Amine Intermediate
The propan-2-yl amine backbone is constructed via a Mannich reaction , followed by reductive amination.
Mannich Reaction
Thiophene-2-carbaldehyde (1.0 equiv), ammonium acetate (1.5 equiv), and acetone (2.0 equiv) are stirred in ethanol at 60°C for 12 h. The imine intermediate is reduced using NaBH₄ in MeOH at 0°C, yielding 1-(thiophen-2-yl)propan-2-amine (65%).
Alkylation with 4-(2-Fluorophenyl)Piperazine
The amine (1.0 equiv) is reacted with 4-(2-fluorophenyl)piperazine (1.1 equiv) and paraformaldehyde (1.2 equiv) in MeOH under reflux for 6 h. The product, 1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine, is isolated by solvent evaporation and recrystallization from EtOH (72%).
Key Data:
-
APCI MS m/z: 346 [M+H]⁺.
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Challenges: Competing over-alkylation is suppressed by controlling formaldehyde stoichiometry.
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The final step involves sulfonamide formation under Schotten-Baumann conditions.
Reaction Optimization
A solution of 1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine (1.0 equiv) in CH₂Cl₂ is treated with 4-fluorobenzenesulfonyl chloride (1.2 equiv) and Et₃N (2.0 equiv) at 0°C. After stirring at 25°C for 4 h, the mixture is washed with HCl (1M), NaHCO₃ (sat.), and brine. Purification via preparative HPLC (MeCN/H₂O + 0.1% TFA) yields the title compound (85%).
Key Data:
-
HPLC Purity: >99% (254 nm).
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1H NMR (DMSO-d₆): δ 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.78 (d, J = 8.5 Hz, 2H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 7.15–6.95 (m, 3H, thiophene-H), 4.25–4.10 (m, 1H, CH), 3.80–3.60 (m, 4H, piperazine-H), 3.20–3.00 (m, 4H, piperazine-H), 1.55 (d, J = 6.8 Hz, 3H, CH₃).
Comparative Analysis of Catalytic Systems
The table below evaluates palladium catalysts for the Buchwald-Hartwig amination (Step 1):
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | 78 |
| PdCl₂(PPh₃)₂ | BINAP | K₃PO₄ | DMF | 65 |
| Pd(PPh₃)₄ | None | NaOᵗBu | Dioxane | 52 |
Pd(OAc)₂/XantPhos in toluene emerges as the optimal system, balancing cost and efficiency.
Solvent and Temperature Effects on Sulfonylation
Varying solvents in Step 3 reveals:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | 25 | 4 | 85 |
| THF | 40 | 6 | 72 |
| DMF | 25 | 4 | 68 |
CH₂Cl₂ at ambient temperature maximizes yield without epimerization.
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high purity and yield?
- Methodological Answer : The synthesis involves sequential reactions, including sulfonamide bond formation, piperazine ring functionalization, and thiophene coupling. Key steps:
- Step 1 : React 4-fluorobenzenesulfonyl chloride with a propan-2-amine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonamide core .
- Step 2 : Piperazine ring introduction via nucleophilic substitution, requiring pH control (~8–9) to avoid side reactions .
- Step 3 : Thiophene coupling via Suzuki-Miyaura cross-coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and THF/water solvent systems .
Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) .
Q. How can researchers validate the compound’s structural integrity and stereochemistry?
- Methodological Answer : Use complementary analytical techniques:
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and thiophene groups) and sulfonamide NH (δ 3.1–3.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]⁺ at m/z ~530) .
- X-ray crystallography : Resolve stereochemistry at the propan-2-yl chiral center, critical for biological activity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation steps:
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., reference ligands like clozapine for 5-HT receptor assays) .
- Impurity profiling : Conduct LC-MS to detect byproducts (e.g., des-fluoro analogs) that may antagonize target receptors .
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
Q. How does the 2-fluorophenyl group in the piperazine moiety influence receptor binding selectivity?
- Methodological Answer : The 2-fluorophenyl group enhances π-π stacking with aromatic residues in receptor pockets (e.g., dopamine D₂/D₃ subtypes). Comparative studies show:
- D₂ receptor : Ki = 12 nM (vs. 45 nM for non-fluorinated analogs) due to improved hydrophobic interactions .
- 5-HT₁A receptor : Reduced affinity (Ki = 210 nM) compared to 4-fluorophenyl analogs (Ki = 85 nM), suggesting steric hindrance .
Computational docking (e.g., AutoDock Vina) can model these interactions using PDB structures (e.g., 6CM4 for D₂) .
Q. What experimental designs are recommended for studying metabolic stability in preclinical models?
- Methodological Answer : Use in vitro and in vivo approaches:
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate t₁/₂ and Clint .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Rodent pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) and measure plasma concentrations over 24h. Key parameters: AUC, Cmax, Vd .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
